molecular formula C8H8F3NO B11754317 [4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol

[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No.: B11754317
M. Wt: 191.15 g/mol
InChI Key: UGDMGBUYTRLIJY-UHFFFAOYSA-N
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Description

[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-5-(trifluoromethyl)pyridine with formaldehyde in the presence of a reducing agent to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of [4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds .

Biology

In biological research, this compound may be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological molecules. It can also be used in the development of new biochemical assays .

Medicine

Its unique chemical properties may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles .

Industry

In industry, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing these interactions . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[4-methyl-5-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO/c1-5-2-6(4-13)12-3-7(5)8(9,10)11/h2-3,13H,4H2,1H3

InChI Key

UGDMGBUYTRLIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(F)(F)F)CO

Origin of Product

United States

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